2-Tert-butoxycarbonylamino-4-pyridin-4-YL-butyric acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

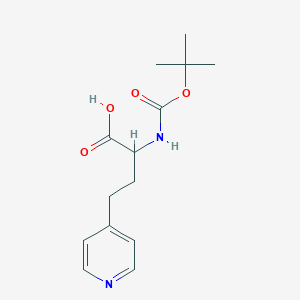

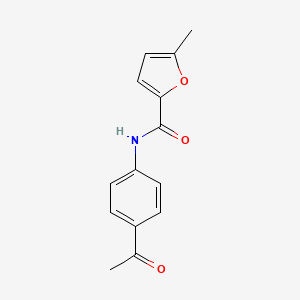

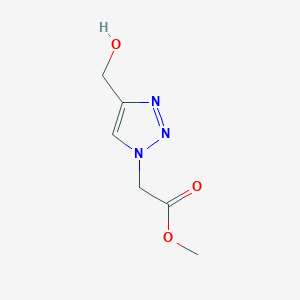

2-Tert-butoxycarbonylamino-4-pyridin-4-YL-butyric acid, also known as BOC-D, L-HOMO(ALA-4-PYR), is a chemical compound with the molecular formula C14H20N2O4 and a molecular weight of 280.32 . It is not intended for human or veterinary use and is primarily used for research purposes.

Molecular Structure Analysis

The molecular structure of 2-Tert-butoxycarbonylamino-4-pyridin-4-YL-butyric acid consists of a pyridine ring attached to a butyric acid chain, which is further connected to a tert-butoxycarbonyl group . The exact structure can be found in the MOL file associated with its ChemicalBook entry .Physical And Chemical Properties Analysis

2-Tert-butoxycarbonylamino-4-pyridin-4-YL-butyric acid is a solid substance . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not specified in the available resources.Scientific Research Applications

Novel Heterocyclic Substituted α-Amino Acids Synthesis

A study by Adlington et al. (2000) demonstrated the use of a derivative of 2-Tert-butoxycarbonylamino-4-pyridin-4-YL-butyric acid in the synthesis of non-proteinogenic heterocyclic substituted α-amino acids. These compounds were synthesized via condensation reactions, leading to the generation of pyridines, pyrazolines, isoxazoles, and triazole in moderate to excellent yields. This process highlights the compound's utility as a building block in creating heterocyclic substituted α-amino acids with high enantiomeric purity, expanding the potential for pharmaceutical and chemical research applications Adlington et al., 2000.

Fungicidal Activity

Research by Shi et al. (2020) explored the biological activity of 2-(N-tert-butoxycarbonylamino) pyridine derivatives against various fungi. These compounds demonstrated significant inhibitory activity against strains like Pyricularia oryzae, Colletotrichum gloeosporioides, and Alternaria alternate. This suggests potential applications of 2-Tert-butoxycarbonylamino-4-pyridin-4-YL-butyric acid derivatives in developing fungicidal agents Shi et al., 2020.

Enantiopure Building Blocks for Drug Synthesis

The work by Chaloin et al. (2008) focused on synthesizing enantiopure di(tert-butyl) derivatives as building blocks for preparing 4-hydroxypipecolate derivatives, showcasing the versatility of 2-Tert-butoxycarbonylamino-4-pyridin-4-YL-butyric acid in producing complex molecules that could serve as intermediates in synthesizing bioactive molecules or pharmaceuticals Chaloin et al., 2008.

Amythiamicin Pyridine Cluster Synthesis

Bagley et al. (2004) reported the first synthesis of an amythiamicin pyridine cluster, a component of the amythiamicin group of thiopeptide antibiotics, from a starting material including a tert-butoxycarbonylamino derivative. This research highlights the compound's role in synthesizing complex antibiotic structures, contributing to the development of new antimicrobial agents Bagley et al., 2004.

Ligand Synthesis for Catalysis

Shimizu et al. (2013) developed an efficient method for synthesizing the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ligand, demonstrating the utility of tert-butoxycarbonylamino derivatives in catalysis. This ligand has applications in various catalytic processes, including asymmetric synthesis and catalytic transformations Shimizu et al., 2013.

properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-pyridin-4-ylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-11(12(17)18)5-4-10-6-8-15-9-7-10/h6-9,11H,4-5H2,1-3H3,(H,16,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIORKFAJVAWLSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC1=CC=NC=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Tert-butoxycarbonylamino-4-pyridin-4-YL-butyric acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methylbenzamide](/img/structure/B2770540.png)

![N-(2-(diethylamino)ethyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2770544.png)

![5-(3-chloro-4-methoxyphenyl)-1-(4-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2770545.png)

![4-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-5-methyl-1,2-oxazole](/img/structure/B2770557.png)

![N-(4-fluorophenyl)-4-(pyridin-4-yloxy)-[1,4'-bipiperidine]-1'-carboxamide](/img/structure/B2770559.png)